molecular formula C13H16N2O2 B2418916 4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile CAS No. 1503779-84-7

4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile

Cat. No.: B2418916
CAS No.: 1503779-84-7
M. Wt: 232.283
InChI Key: NHTFADPGXZZNCI-UHFFFAOYSA-N
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Description

4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a morpholino moiety through a hydroxymethyl linker. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile involves several steps. . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the specific transformation desired. The major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile can be compared with similar compounds such as:

    4-((2-(Hydroxymethyl)piperidino)methyl)benzonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-((2-(Hydroxymethyl)pyrrolidino)methyl)benzonitrile: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Properties

IUPAC Name

4-[[2-(hydroxymethyl)morpholin-4-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-7-11-1-3-12(4-2-11)8-15-5-6-17-13(9-15)10-16/h1-4,13,16H,5-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTFADPGXZZNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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